Imidodiphosphoric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of imidodiphosphoric acid typically involves the reaction of dichlorophosphinylphosphorimidic trichloride with amines. This reaction results in the formation of amidodiphosphates rather than the expected amides of this compound . The preparation conditions for dichlorophosphinylphosphorimidic trichloride are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, ensuring consistent quality and efficiency .

化学反応の分析

Types of Reactions: Imidodiphosphoric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert it into lower oxidation states.

Substitution: It participates in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

Chemical Properties and Mechanism of Action

Imidodiphosphoric acid is characterized by its bifunctional nature, combining both phosphoric and phosphonic acid groups. This unique structure allows it to act as an effective catalyst in various chemical reactions, notably:

- Catalysis in Polymerization : IDPA is widely used as a catalyst for ring-opening polymerization (ROP) of lactones such as δ-valerolactone and ε-caprolactone. The mechanism involves the activation of the monomer by the acid, facilitating the polymerization process through the formation of active intermediates.

- Aza-Friedel–Crafts Reactions : It also catalyzes aza-Friedel–Crafts reactions, which are essential for synthesizing complex organic molecules.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Catalytic Reactions : IDPA is utilized in various catalytic processes, including enantioselective reactions. For instance, it has been employed as a catalyst in the addition reactions involving pyrrole and indoles, demonstrating high efficiency and selectivity .

- Organocatalysis : Research highlights its role in organocatalysis, where it serves as a green alternative to traditional metal catalysts .

Biology

- Enzyme Inhibition : IDPA acts as a potent inhibitor of family II pyrophosphatases from Streptococcus mutans and Streptococcus gordonii. This inhibition is significant for understanding metabolic pathways in these bacteria and developing potential therapeutic strategies.

Medicine

- Therapeutic Applications : Derivatives of this compound are being explored for their antiviral and antibacterial properties. These derivatives show promise in drug development due to their unique biochemical interactions.

Industrial Applications

- Synthesis of Organophosphorus Compounds : In industrial settings, IDPA is used for synthesizing various organophosphorus compounds, which are crucial in agriculture and material science.

Case Study 1: Catalytic Efficiency

A study demonstrated that chiral imidodiphosphoric acids significantly enhance the enantioselectivity in asymmetric sulfoxidation reactions. The results indicated that these catalysts could achieve high yields with minimal side products, showcasing their effectiveness in synthetic organic chemistry .

Case Study 2: Antibacterial Potential

Research on the inhibitory effects of IDPA derivatives against Streptococcus species revealed that these compounds could reduce bacterial growth significantly. This study underscores the potential for developing new antibacterial agents based on this compound derivatives.

作用機序

The mechanism of action of imidodiphosphoric acid involves its role as a bifunctional catalyst. In ring-opening polymerization, it facilitates the polymerization process by interacting with both the monomer and the initiator, ensuring controlled and efficient polymerization . The molecular targets and pathways involved include the activation of monomers and stabilization of transition states during the reaction .

類似化合物との比較

Phosphoric Acid: Similar in structure but lacks the phosphonic acid group.

Phosphonic Acid: Contains only the phosphonic acid group without the phosphoric acid group.

Adenosine 5′- (β,γ-imido)triphosphate: A related compound used in biochemical studies.

Uniqueness: Imidodiphosphoric acid is unique due to its bifunctional nature, combining both phosphoric and phosphonic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts .

生物活性

Imidodiphosphoric acid (IDP) and its derivatives have garnered significant attention in the field of organic chemistry, particularly for their role as catalysts in various asymmetric reactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its applications in catalysis, potential therapeutic effects, and relevant case studies.

Overview of this compound

This compound is a bifunctional organocatalyst characterized by its ability to facilitate various chemical transformations. It plays a crucial role in asymmetric synthesis, where it aids in the production of enantiomerically enriched compounds. The unique structural properties of IDP, including its acidity and steric configuration, enhance its catalytic efficiency in numerous reactions.

1. Asymmetric Reactions

IDP has been extensively studied for its catalytic capabilities in asymmetric reactions such as:

- Aza-Friedel-Crafts Reactions : IDP catalyzes the enantioselective reaction between pyrroles and enamides, achieving high enantioselectivity with low catalyst loadings (0.3-2 mol%) .

- Wagner–Meerwein Shifts : Recent research demonstrated that IDP can facilitate the asymmetric Wagner–Meerwein shift of aliphatic hydrocarbons, yielding products with excellent regio- and enantioselectivity .

2. Organocatalysis

This compound has been highlighted for its role in organocatalysis, particularly in the synthesis of biologically active compounds. Its applications include:

- Cyclization Reactions : IDP catalyzes cyclization reactions involving β,γ-unsaturated α-ketoesters and arylamines, leading to the formation of 1,4-dihydropyridines, which exhibit various bioactivities including anticancer properties .

- Nazarov Cyclizations : IDP has shown effectiveness in Nazarov cyclizations, contributing to the synthesis of complex molecular architectures relevant to medicinal chemistry .

Biological Activity and Therapeutic Potential

The biological activity of compounds synthesized using this compound has been a focal point of research. Notably, derivatives such as 1,4-dihydropyridines have been associated with several therapeutic effects:

- Anticancer Activity : Studies indicate that certain 1,4-dihydropyridine derivatives possess significant anticancer properties, making them potential candidates for cancer therapeutics .

- Antioxidant Properties : Some synthesized compounds demonstrate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Case Study 1: Aza-Friedel-Crafts Reaction

In a study published in PubMed, researchers utilized H₈-BINOL chiral this compound to catalyze an enantioselective aza-Friedel-Crafts reaction. The results showed that this methodology could be applied on a gram scale with high efficiency and selectivity .

Case Study 2: Wagner–Meerwein Shift

Another significant investigation focused on the use of IDP in catalyzing the Wagner–Meerwein shift. The study revealed that while weaker acids like this compound showed poor reactivity, more confined and stronger variants led to substantial improvements in yield and selectivity .

Data Table: Summary of Biological Activities

特性

CAS番号 |

26039-10-1 |

|---|---|

分子式 |

HNNa4O6P2 |

分子量 |

264.92 g/mol |

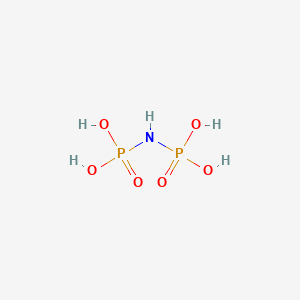

IUPAC名 |

(phosphonoamino)phosphonic acid |

InChI |

InChI=1S/H5NO6P2.4Na/c2-8(3,4)1-9(5,6)7;;;;/h(H5,1,2,3,4,5,6,7);;;;/q;4*+1/p-4 |

InChIキー |

KDZOOFFPQVQSQG-UHFFFAOYSA-J |

SMILES |

N(P(=O)(O)O)P(=O)(O)O |

正規SMILES |

N(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

27590-04-1 |

関連するCAS |

27590-04-1 (Parent) |

同義語 |

imidodiphosphate imidodiphosphonate imidodiphosphonic acid imidodiphosphonic acid, tetrasodium salt imidodiphosphoric acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。